N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine
CAS No.: 89707-36-8
Cat. No.: VC17292922
Molecular Formula: C22H26N2S
Molecular Weight: 350.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89707-36-8 |
|---|---|
| Molecular Formula | C22H26N2S |
| Molecular Weight | 350.5 g/mol |
| IUPAC Name | N,N-diethyl-2-[1-(2-methylphenyl)isoquinolin-3-yl]sulfanylethanamine |
| Standard InChI | InChI=1S/C22H26N2S/c1-4-24(5-2)14-15-25-21-16-18-11-7-9-13-20(18)22(23-21)19-12-8-6-10-17(19)3/h6-13,16H,4-5,14-15H2,1-3H3 |
| Standard InChI Key | WFCADHGCNLPSQN-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCSC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3C |
Introduction
Chemical Identity and Structural Features
Fundamental Properties
The compound’s chemical identity is defined by its IUPAC name, N,N-diethyl-2-[1-(2-methylphenyl)isoquinolin-3-yl]sulfanylethanamine, and its canonical SMILES representation (CCN(CC)CCSC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3C). Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS No. | 89707-36-8 |
| Molecular Formula | |
| Molecular Weight | 350.5 g/mol |
| InChIKey | WFCADHGCNLPSQN-UHFFFAOYSA-N |
The structural complexity arises from the fusion of an isoquinoline heterocycle, a 2-methylphenyl group at position 1, and a diethylaminoethylsulfanyl moiety at position 3.
Structural Analysis
The isoquinoline core provides a rigid aromatic framework, while the 2-methylphenyl substituent introduces steric bulk that may influence binding interactions in biological systems. The sulfanyl (-S-) bridge connects the heterocycle to the ethanamine chain, which terminates in a diethylamino group. This combination of hydrophobic (aromatic rings), polar (amine), and sulfur-containing groups suggests multifunctional reactivity and potential interactions with enzymes or receptors .
Synthesis and Reaction Pathways
Multi-Step Synthesis
The synthesis of N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine involves sequential modifications of the isoquinoline scaffold. A generalized pathway includes:
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Isoquinoline Functionalization: Introduction of the 2-methylphenyl group via Friedel-Crafts alkylation or cross-coupling reactions.
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Sulfanylation: Thiolation at position 3 using reagents like N-cyclohexyldithiocarbamatecyclohexylammonium salt under reflux conditions .
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Alkylation: Reaction with chloroethylamine derivatives to attach the diethylaminoethyl chain, often employing triethylamine as a base .
Modern techniques such as microwave-assisted synthesis and catalytic methods are employed to enhance yield and purity.
Key Intermediate Utility
The compound serves as a precursor for further derivatization. For example, the sulfanyl group can undergo oxidative coupling, while the diethylamino moiety permits quaternization or Schiff base formation. Analogous quinoxaline derivatives have been functionalized via hydrazide intermediates to create bioactive amides and peptides , suggesting similar potential for this isoquinoline-based compound.
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: and NMR are critical for confirming regiochemistry. For example, signals at δ 3.72 ppm () and 34.6 ppm () correspond to the sulfanyl-linked ethyl group .
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Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 350.5 [M+H].
Chromatographic Techniques
Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, while GC-MS aids in volatile impurity profiling.
Applications in Synthetic Chemistry
Intermediate for Complex Molecules
The compound’s reactive sites enable diverse transformations:
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Sulfanyl Group: Oxidizable to sulfoxides or sulfones for polarity tuning.
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Amine Functionality: Suitable for reductive amination or urea formation.
Quinoxaline-based analogs have been converted into hydrazides and peptide conjugates with enhanced bioactivity , suggesting parallel opportunities for this isoquinoline derivative.
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